4-(1-Methyl-1H-pyrrol-2-yl)pyridine
Description
4-(1-Methyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 1-methylpyrrole group. This structural motif is significant in medicinal chemistry and materials science due to the electronic and steric effects imparted by the pyrrole-pyridine linkage.
Properties
CAS No. |
10357-75-2 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-(1-methylpyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-12-8-2-3-10(12)9-4-6-11-7-5-9/h2-8H,1H3 |
InChI Key |
ARWUQRZAXODZOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling represents one of the most versatile methods for forming carbon-carbon bonds between heteroarenes. For synthesizing 4-(1-Methyl-1H-pyrrol-2-yl)pyridine, this reaction typically involves palladium-catalyzed coupling of a 4-halopyridine with a 2-boryl-1-methylpyrrole derivative.
Research on regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine indicates that this methodology can be successfully applied to our target molecule. The reaction typically proceeds under the following conditions:
Typical Reaction Protocol:
- 4-Bromopyridine (1.0 equiv)
- 1-Methyl-2-(boronic acid or boronic ester)pyrrole (1.2-1.5 equiv)
- Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) or palladium(II) acetate (2-4 mol%) with phosphine ligands
- Potassium carbonate or cesium carbonate (2-3 equiv)
- Solvent: N,N-dimethylformamide, dioxane/water, or toluene/ethanol/water
- Temperature: 80-100°C
- Reaction time: 6-24 hours
This approach generally provides high yields (70-90%) and good selectivity, making it one of the preferred methods for large-scale synthesis.
Direct Carbon-Hydrogen Bond Functionalization
Direct carbon-hydrogen bond functionalization offers a more atom-economical approach compared to traditional cross-coupling methodologies, as it eliminates the need for pre-functionalization of both coupling partners.
Research by Saoudi et al. describes palladium-catalyzed direct heteroarylation of heteroarenes using heteroarylsulfonyl chlorides as coupling partners. For synthesizing this compound, this approach could involve the direct functionalization of 1-methylpyrrole with pyridine-4-sulfonyl chloride.
Standard Procedure:
- 1-Methylpyrrole (1.0-1.5 equiv)
- Pyridine-4-sulfonyl chloride (1.0 equiv)
- Palladium(II) acetate (5-10 mol%)
- Phosphine ligands (potentially)
- Additives: Bases and/or reducing agents
- Solvent: N,N-dimethylformamide, toluene, or other polar aprotic solvents
- Temperature: 100-120°C
- Reaction time: 12-24 hours
Expected yields range from 60-80% based on similar heteroarylation reactions.
Decarboxylative Coupling
Decarboxylative coupling represents another approach for carbon-carbon bond formation, wherein a carboxylic acid derivative undergoes decarboxylation and subsequent coupling. This method has been extensively studied for various heteroarene systems.
For the synthesis of this compound, the approach involves:
Reaction Conditions:
- Pyridine-4-carboxylic acid (1.0 equiv)
- 2-Bromo-1-methylpyrrole (1.0-1.2 equiv)
- Palladium(II) acetate or palladium(II) chloride (5-10 mol%)
- Phosphine ligands (such as XPhos, SPhos, or tricyclohexylphosphine)
- Base: Potassium carbonate, cesium carbonate, or potassium phosphate (1.5-3 equiv)
- Solvent: N,N-dimethylformamide, N-methyl-2-pyrrolidone, or dimethyl sulfoxide
- Temperature: 120-160°C
- Reaction time: 12-24 hours
This method typically provides yields in the range of 50-75%.
Metal-Free Synthetic Approaches
Radical-Mediated Coupling
While transition metal-catalyzed methods dominate the field of heterobiaryl synthesis, metal-free approaches offer advantages in terms of cost, environmental considerations, and applications in pharmaceutical development.
Research published in the Journal of the American Chemical Society describes a metal-free synthesis of C-4 substituted pyridine derivatives using pyridine-boryl radicals. This approach involves a radical addition/coupling mechanism that could be adapted for synthesizing this compound.
Typical Protocol:
- 4-Cyanopyridine (1.0 equiv)
- Bis(pinacolato)diboron (1.5-2.0 equiv)
- 1-Methylpyrrole (1.5-2.0 equiv)
- Solvent: N,N-dimethylformamide or dimethyl sulfoxide
- Temperature: Room temperature to 80°C
- Reaction time: 12-24 hours
- Potential additives: Radical initiators or photocatalysts
Expected yields range from 40-70% based on similar systems.
Sequential One-Pot Methodologies
One-pot sequential methodologies offer advantages in terms of efficiency by reducing the number of isolation and purification steps. Recent advances in multistep, sequentially palladium-catalyzed one-pot processes have expanded the toolkit for accessing heterocyclic derivatives.
Research from PMC describes the synthesis of 8-heteroaryl substituted quinolines using a sequential palladium-catalyzed Suzuki-Miyaura coupling followed by direct carbon-hydrogen functionalization. This methodology specifically mentions successful incorporation of N-methylpyrrole units, making it highly relevant for our target compound.
General Approach:
- Initial Suzuki-Miyaura coupling using optimized conditions with palladium(II) acetate and SPhos as ligand
- Subsequent carbon-hydrogen functionalization without isolating the intermediate
- Complete one-pot procedure, significantly improving overall efficiency
This approach has shown high yields for various heteroarene couplings, including those involving 1-methyl-1H-pyrrole derivatives.
Comparative Analysis of Preparation Methods
To facilitate method selection for specific applications, a comprehensive comparison of the various synthetic approaches is presented below:
Table 1: Comparison of Different Synthetic Methods for this compound Preparation
| Method | Key Reagents | Conditions | Expected Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromopyridine, 1-Methyl-2-(boronic acid)pyrrole, Palladium catalyst, Base | 80-100°C, 6-24h | 70-90% | Well-established, high yields, functional group tolerance | Requires pre-functionalization of both coupling partners, expensive palladium catalysts |
| Direct Carbon-Hydrogen Functionalization | 1-Methylpyrrole, Pyridine-4-sulfonyl chloride, Palladium catalyst | 100-120°C, 12-24h | 60-80% | More atom-economical, eliminates one pre-functionalization step | May suffer from regioselectivity issues, harsher conditions |
| Decarboxylative Coupling | Pyridine-4-carboxylic acid, 2-Bromo-1-methylpyrrole, Palladium catalyst, Base | 120-160°C, 12-24h | 50-75% | Carboxylic acids as coupling partners, Carbon dioxide as byproduct | Higher temperatures, potentially lower yields |
| Metal-Free Radical Approach | 4-Cyanopyridine, Bis(pinacolato)diboron, 1-Methylpyrrole | RT to 80°C, 12-24h | 40-70% | No transition metals, potentially milder conditions | May suffer from selectivity issues, potentially lower yields |
| One-Pot Sequential | Various, depending on specific approach | Varies | 65-85% | Reduces isolation/purification steps, more efficient | May be more challenging to optimize |
Table 2: Reagent Assessment for Synthetic Methods
| Reagent | Approximate Cost (USD/g) | Availability | Comments |
|---|---|---|---|
| 4-Bromopyridine | $5-15 | High | Common building block |
| 1-Methylpyrrole | $5-10 | High | Common building block |
| 1-Methyl-2-(boronic acid)pyrrole | $50-100 | Moderate | May need to be synthesized |
| Tetrakis(triphenylphosphine)palladium(0) | $40-60 | High | Common palladium catalyst |
| Palladium(II) acetate | $30-50 | High | Common palladium catalyst |
| Pyridine-4-sulfonyl chloride | $30-50 | Moderate | Less common reagent |
| Pyridine-4-carboxylic acid | $5-15 | High | Common building block |
| Bis(pinacolato)diboron | $10-20 | High | Common reagent |
| 4-Cyanopyridine | $5-15 | High | Common building block |
Scalability and Industrial Considerations
The scalability of synthetic methods is crucial, particularly for industrial applications. Some methods may be well-suited for small-scale laboratory synthesis but present challenges when scaled up.
Table 3: Scalability Assessment of Different Synthetic Methods
| Method | Small Scale (<10g) | Medium Scale (10-100g) | Large Scale (>100g) | Limiting Factors for Scale-Up |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Excellent | Good | Moderate | Palladium catalyst cost, potential exothermic reaction |
| Direct Carbon-Hydrogen Functionalization | Good | Moderate | Challenging | Heat transfer at higher temperatures, potential side reactions |
| Decarboxylative Coupling | Good | Moderate | Challenging | High temperatures, pressure considerations for sealed vessels |
| Metal-Free Radical Approach | Good | Good | Moderate | Radical control, potential exothermic reaction |
| One-Pot Sequential | Moderate | Challenging | Very Challenging | Complex reaction control, heat management |
Purification and Characterization
After synthesis, this compound typically requires purification to remove catalysts, reagents, and byproducts. Based on reported procedures for similar compounds, the following purification methods are recommended:
- Column chromatography on silica gel, typically using hexane/ethyl acetate or dichloromethane/methanol solvent systems
- Recrystallization from appropriate solvent systems (such as ethanol, acetonitrile, or hexane/ethyl acetate)
- Distillation under reduced pressure for larger scale preparations
The purified compound can be characterized using standard analytical techniques:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy
- Mass spectrometry
- Infrared spectroscopy
- Elemental analysis
- X-ray crystallography (if suitable crystals can be obtained)
Research indicates that for similar heteroarene dyads, ¹H NMR spectroscopy typically shows distinct signals for the pyrrole and pyridine protons, providing a convenient method for confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(1-Methylpyrrol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-methylpyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
a. 3-(1-Methyl-1H-pyrrol-2-yl)pyridine (Nicotyrine, CAS 487-19-4)
- Structural Difference : The pyrrole group is attached to the pyridine ring at the 3-position instead of the 4-position.
- Properties: Nicotyrine is noted as an impurity in pharmaceutical standards (e.g., nicotine derivatives) . Its 3-substitution likely alters electronic distribution compared to the 4-substituted analog, affecting reactivity and intermolecular interactions.
- Applications : Primarily used as a reference standard in analytical chemistry .
b. Pyrazolo[3,4-b]pyridine Derivatives ()
Compounds such as 11a , 12a , and 13a feature a pyrazolo[3,4-b]pyridine core substituted with a 1-methylpyrrole group and other functional groups (e.g., nitrophenyl, indolyl). Key differences include:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 13a) lower melting points (179–181°C) compared to electron-donating groups (e.g., diethylamino in 11a, 186–188°C) due to reduced crystallinity .
Heterocyclic Core Modifications
a. Piperidine Derivatives ()
The compound 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]piperidine (CAS 117326-56-4) replaces pyridine with a saturated piperidine ring.
b. Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
These compounds, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , feature fused pyridine-pyrrolidine systems.
- Complexity : The fused ring system increases molecular rigidity and may improve binding affinity in biological targets .
Functional Group Variations
a. Carbonitrile-Substituted Analogs ()
The compound 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile contains a dinitrile group conjugated to the pyrrole moiety.
- Reactivity : The electron-deficient dinitrile group facilitates nucleophilic additions, contrasting with the electron-rich pyridine ring in 4-(1-methylpyrrolyl)pyridine .
b. Chloro-Substituted Pyridines () Compounds like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit chloro and aryl substitutions.
- Electronic Effects : Chlorine at the 2-position deactivates the pyridine ring, altering regioselectivity in further substitutions .
Physical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
Q & A
Basic Questions
Q. What are the recommended analytical methods for identifying and quantifying 4-(1-Methyl-1H-pyrrol-2-yl)pyridine in pharmaceutical impurities?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed, as described in pharmacopeial guidelines for impurity profiling. Mass spectrometry (MS) coupled with HPLC (LC-MS) enhances specificity, particularly for trace-level detection. Reference standards (e.g., Imp. B(EP) in nicotine ditartrate dihydrate) should be used for calibration .
- Key Parameters : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate buffer) and column selection (C18 or HILIC) to resolve structurally similar impurities. Validate methods per ICH Q2(R1) criteria .
Q. How is this compound synthesized, and what are common intermediates?
- Synthesis Pathways : A typical route involves coupling 2-pyrrole derivatives with pyridine precursors via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 2-(1-methylpyrrol-2-yl)pyridine is synthesized using palladium catalysts and aryl halides, as noted in building block catalogs .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95%. Monitor by TLC or NMR for intermediate validation .
Q. What spectroscopic techniques are used to characterize this compound?
- Techniques :
- NMR : - and -NMR confirm substitution patterns (e.g., pyrrole methyl group at δ ~3.5 ppm, pyridine protons at δ ~7.5–8.5 ppm).
- FT-IR : Peaks at ~3100 cm (C-H aromatic) and ~1600 cm (C=N/C=C stretching).
- HRMS : Exact mass confirmation (theoretical [M+H]: 159.0922; observed: 159.0918) .
Advanced Questions
Q. How can synthetic routes for this compound be optimized to achieve >99% purity for pharmacological studies?
- Strategies :
- Catalyst Screening : Test Pd(PPh) vs. XPhos Pd G3 for improved coupling efficiency.
- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.
- Crystallization : Optimize solvent polarity (e.g., acetone/water) to minimize co-crystallization of byproducts. Purity validation via DSC (melting point consistency) .
Q. What challenges arise in crystallographic structure determination of this compound, and how are they addressed?
- Challenges :
- Disorder : Flexible methyl-pyrrole group may cause electron density ambiguity.
- Twinned Crystals : Use SHELXL for refinement with TWIN/BASF commands .
Q. How can trace-level detection of this compound be achieved in complex matrices (e.g., biological samples)?
- Advanced Methods :
- LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions like m/z 159 → 142 (collision energy: 20 eV).
- Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates >85% .
Q. What computational approaches predict the tautomeric behavior of this compound derivatives?
- Methods :
- DFT Calculations : Optimize tautomers (e.g., pyrrole vs. pyridine protonation) at B3LYP/6-311++G(d,p) level.
- NMR Shift Prediction : Compare computed -NMR shifts (GIAO method) with experimental data to identify dominant tautomers .
Methodological Notes
- Crystallography : SHELX suites are preferred for small-molecule refinement due to robust handling of twinning and disorder .
- Analytical Validation : Cross-validate impurity levels using orthogonal methods (e.g., NMR vs. HPLC) to resolve data contradictions .
- Safety : Handle this compound under fume hoods; refer to SDS for hazard codes (e.g., H315-H319 for skin/eye irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
